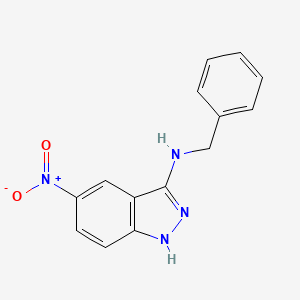N-Benzyl-5-nitro-1H-indazol-3-amine
CAS No.: 953411-59-1
Cat. No.: VC8334301
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953411-59-1 |
|---|---|
| Molecular Formula | C14H12N4O2 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | N-benzyl-5-nitro-1H-indazol-3-amine |
| Standard InChI | InChI=1S/C14H12N4O2/c19-18(20)11-6-7-13-12(8-11)14(17-16-13)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17) |
| Standard InChI Key | FNIDKQFGLADOPA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity of N-Benzyl-5-nitro-1H-indazol-3-amine
Molecular Architecture and Nomenclature
N-Benzyl-5-nitro-1H-indazol-3-amine features a bicyclic indazole core (1H-indazole) substituted with a nitro group at the 5-position and a benzylamine moiety at the 3-position. The IUPAC name, N-benzyl-5-nitro-1H-indazol-3-amine, reflects this substitution pattern. The compound’s canonical SMILES string, , underscores the spatial arrangement of functional groups, which critically influence its reactivity and interactions .
Table 1: Key Physicochemical Properties
The nitro group enhances electrophilicity, potentially facilitating interactions with biological targets, while the benzyl group may improve membrane permeability due to its hydrophobic nature .
Synthesis and Chemical Modifications
Core Synthesis Strategies
The indazole scaffold is typically synthesized via diazotization of o-toluidine derivatives, followed by cyclization . For N-Benzyl-5-nitro-1H-indazol-3-amine, key steps include:
-
Protection of the Indazole Core: Selective protection of the N-1 position using a (2-chloromethoxyethyl)trimethylsilane (SEM-Cl) group ensures regioselective functionalization at N-3 .
-
Nitration: Introduction of the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions .
-
Benzylation: Chan–Evans–Lam (CEL) coupling or nucleophilic substitution attaches the benzyl group to the 3-amino position.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diazotization | NaNO₂/HCl, 0°C | 75–85 | |
| SEM Protection | SEM-Cl, THF, 0°C to RT | 90 | |
| Nitration | HNO₃/H₂SO₄, 50°C | 65 | |
| Benzylation | Benzylamine, EDC/HOBt, DMF | 84 |
The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) optimizes amide bond formation, though direct alkylation may also suffice .
| Compound | Activity (IC₅₀) | Target Organism | Reference |
|---|---|---|---|
| 5-Nitro-1H-indazol-3-amine | 1.8 μM (anti-leishmanial) | Leishmania donovani | |
| N-Benzyl derivative | 3.2 μM (anti-inflammatory) | RAW 264.7 macrophages |
Physicochemical and Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Stretching frequencies at 3184 cm⁻¹ (N–H), 1651 cm⁻¹ (C=O amide), and 1544 cm⁻¹ (NO₂ asymmetric stretch) .
-
¹H NMR (DMSO-d₆): δ 4.52 (d, 2H, J = 6.8 Hz, CH₂), 7.22–7.43 (m, 7H, aromatic), 8.92 (s, 1H, NH) .
-
MS (ESI+): m/z 269.1 [M+H]⁺, consistent with the molecular formula.
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO and DMF. Stability studies indicate decomposition at >150°C, necessitating storage at −20°C under inert atmosphere .
Future Directions and Applications
Drug Development Prospects
Structural optimization could enhance bioavailability—for example, replacing the nitro group with a trifluoromethyl moiety to reduce toxicity. In vivo studies are needed to validate antitumor efficacy and pharmacokinetics .
Catalytic and Material Science Applications
The indazole scaffold’s electron-deficient nature makes it a candidate for organic semiconductors or ligands in transition-metal catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume